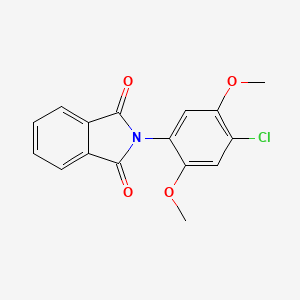![molecular formula C25H20N2O4 B5012855 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5012855.png)
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as ANMPB, is a synthetic compound that has gained attention for its potential applications in scientific research. ANMPB is a pyrimidine derivative that has been synthesized through a multi-step process involving the reaction of several organic compounds.
作用機序
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's mechanism of action involves the inhibition of histone deacetylases, which play a role in gene expression. Histone deacetylases remove acetyl groups from histones, which can lead to the repression of gene expression. This compound inhibits histone deacetylases, which leads to the accumulation of acetylated histones and the activation of gene expression. This can lead to the inhibition of cancer cell proliferation and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-tumor activity in several cancer cell lines. It has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione's advantages for lab experiments include its potential to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Its limitations include its potential toxicity and the need for further research to determine its safety and efficacy.
将来の方向性
For 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione research include the development of more efficient synthesis methods, the identification of its molecular targets, and the determination of its safety and efficacy in animal models. Furthermore, this compound's potential applications in treating other diseases, such as neurodegenerative disorders, should be explored.
合成法
The synthesis of 1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione involves several steps that include the reaction of several organic compounds. The first step involves the reaction of 1-naphthol with 4-(chloromethyl)benzyl chloride in the presence of a base to form 4-(1-naphthylmethoxy)benzyl chloride. The second step involves the reaction of 4-(1-naphthylmethoxy)benzyl chloride with ethyl acetoacetate in the presence of a base to form 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. The final step involves the reaction of 5-(4-(1-naphthylmethoxy)benzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione with allyl bromide in the presence of a base to form this compound.
科学的研究の応用
1-allyl-5-[4-(1-naphthylmethoxy)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione has been studied for its potential applications in scientific research. It has been found to exhibit anti-tumor activity in several cancer cell lines. This compound has also been shown to inhibit the activity of histone deacetylases, which play a role in gene expression and have been implicated in several diseases, including cancer. Furthermore, this compound has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
特性
IUPAC Name |
(5Z)-5-[[4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-prop-2-enyl-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O4/c1-2-14-27-24(29)22(23(28)26-25(27)30)15-17-10-12-20(13-11-17)31-16-19-8-5-7-18-6-3-4-9-21(18)19/h2-13,15H,1,14,16H2,(H,26,28,30)/b22-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBOSKAMQYEQDM-JCMHNJIXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C(=CC2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1C(=O)/C(=C\C2=CC=C(C=C2)OCC3=CC=CC4=CC=CC=C43)/C(=O)NC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-[(8-fluoro-2-quinolinyl)methyl]-1-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B5012780.png)
![4-[(5-iodo-2-furyl)methylene]-2-(methylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5012785.png)
![5-[4-(benzyloxy)-3-ethoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012787.png)


![2-ethoxy-4-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 4-methoxybenzoate](/img/structure/B5012817.png)
![1-(4-fluorophenyl)-3-[4-(2-methoxyphenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5012821.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropylphenyl)vinyl]benzamide](/img/structure/B5012833.png)
![1-(4-fluorophenyl)-4-[1-(2-thienylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5012838.png)
methyl]-3-hydroxynaphthoquinone](/img/structure/B5012843.png)
![1-[3,4,4-trichloro-2-nitro-1-(1-piperidinyl)-1,3-butadien-1-yl]-1H-1,2,3-benzotriazole](/img/structure/B5012852.png)
![N-(3-{[3-(dimethylamino)phenyl]amino}-2-quinoxalinyl)-4-methylbenzenesulfonamide](/img/structure/B5012862.png)

![N-(4'-methoxy-2-biphenylyl)-1-{[5-(methoxymethyl)-2-furyl]methyl}-3-piperidinecarboxamide](/img/structure/B5012878.png)